1-(3-Phenoxybenzyl)-3-phenylurea
CAS No.:
Cat. No.: VC11086383
Molecular Formula: C20H18N2O2
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N2O2 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 1-[(3-phenoxyphenyl)methyl]-3-phenylurea |
| Standard InChI | InChI=1S/C20H18N2O2/c23-20(22-17-9-3-1-4-10-17)21-15-16-8-7-13-19(14-16)24-18-11-5-2-6-12-18/h1-14H,15H2,(H2,21,22,23) |
| Standard InChI Key | IXVPYEJPEQQEHY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a urea backbone () with two substituents: a 3-phenoxybenzyl group () and a phenyl group (). This configuration places it within the broader class of N,N'-disubstituted ureas, which are known for their diverse biological activities .
Key Structural Attributes:
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Molecular Formula: (calculated based on substituents).
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Molecular Weight: ~326.37 g/mol.
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Hydrogen Bonding: Intramolecular N–H···O interactions stabilize the planar urea core, a feature observed in related compounds like N-benzoyl-N'-phenylurea .
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Electron Delocalization: The 3-phenoxybenzyl group introduces conjugation across the phenoxy and benzyl moieties, potentially enhancing stability and interaction with biological targets .
Synthesis and Reaction Pathways
General Synthetic Strategies
Phenylurea derivatives are typically synthesized via reactions between amines and isocyanates. For 1-(3-Phenoxybenzyl)-3-phenylurea, plausible routes include:
Stepwise Condensation
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Formation of 3-Phenoxybenzylamine:
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Reaction with Phenyl Isocyanate:
Alternative Routes
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Hydrolysis of Thiourea Derivatives: Conversion of N-(3-phenoxybenzyl)-N'-phenylthiourea to the urea via oxidative hydrolysis, as demonstrated for N-benzoyl-N'-phenylurea .
Physicochemical Properties
Predicted Properties (Based on Analogous Compounds)
Spectroscopic Characteristics
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¹H NMR:
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IR Spectroscopy:
Biological and Industrial Applications
Key Mechanisms:
Insect Growth Regulation
Benzoylphenylureas (BPUs) such as diflubenzuron disrupt chitin synthesis in insects . The 3-phenoxybenzyl group in the target compound may enhance binding to chitin synthase, analogous to pyrethroids’ interaction with sodium channels .
Environmental Impact:
Environmental Fate and Bioremediation
Degradation Pathways
Microbial degradation is the primary route for phenylurea breakdown :
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Initial Hydrolysis:
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Cleavage of the urea bond to form 3-phenoxybenzylamine and aniline derivatives.
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Oxidative Metabolism:
Bioremediation Strategies
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Bacterial Consortia: Arthrobacter and Pseudomonas spp. mineralize phenylureas via co-metabolism .
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Fungal Enzymes: Laccases and peroxidases from Phanerochaete chrysosporium oxidize aromatic amines .
Toxicological and Regulatory Considerations
Human Exposure Risks
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Urinary Biomarkers: Metabolites like 3-phenoxybenzoic acid (3-PBA) are detectable in urine, with geometric mean levels of 1.7–8.86 ng/mL in exposed populations .
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Neurotoxicity: Limited evidence, but structural analogs affect neurotransmitter systems in aquatic organisms .
Regulatory Status
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